molecular formula C12H12N2S B3040411 3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine CAS No. 1980063-21-5

3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B3040411
CAS No.: 1980063-21-5
M. Wt: 216.30
InChI Key: NTIFKVLRDGDNRA-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The compound consists of a bicyclo[1.1.1]pentane core, which is known for its rigidity and stability, coupled with a benzo[d]thiazole moiety. This combination makes it a valuable building block for the development of new pharmaceuticals and other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-yl)bicyclo[111]pentan-1-amine typically involves the formation of the bicyclo[11One common method involves the use of metal-free homolytic aromatic alkylation protocols . This method is advantageous as it avoids the use of metals, making the process more environmentally friendly.

Industrial Production Methods

While specific industrial production methods for 3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzo[d]thiazole moiety or the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in chemical synthesis.

Scientific Research Applications

3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological molecules in novel ways, making it a valuable tool for studying biochemical pathways.

    Medicine: The compound’s potential as a pharmaceutical agent is being explored, particularly in the development of drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and advanced materials, contributing to innovations in various industrial sectors.

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The benzo[d]thiazole moiety can engage in π-π stacking interactions and hydrogen bonding, while the bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: Another bicyclo[1.1.1]pentane derivative with a different heterocyclic group.

    3-Phenylbicyclo[1.1.1]pentan-1-amine: A compound with a phenyl group instead of the benzo[d]thiazole moiety.

Uniqueness

3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine stands out due to the presence of the benzo[d]thiazole group, which imparts unique electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of new drugs with enhanced efficacy and selectivity.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c13-12-5-11(6-12,7-12)10-14-8-3-1-2-4-9(8)15-10/h1-4H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIFKVLRDGDNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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